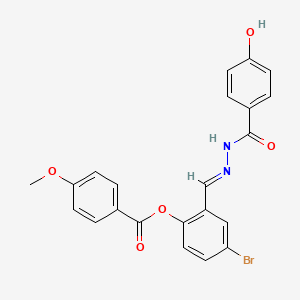
3-(2-Fluorophenyl)-4-(((5-methylfuran-2-yl)methylene)amino)-1H-1,2,4-triazole-5(4H)-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Fluorofenil)-4-(((5-metilfurano-2-il)metileno)amino)-1H-1,2,4-triazol-5(4H)-tiona es un compuesto orgánico complejo que ha despertado interés en diversos campos de la investigación científica. Este compuesto se caracteriza por su estructura única, que incluye un grupo fluorofenilo, una parte de metilfurano y un núcleo de triazol-tiona.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 3-(2-Fluorofenil)-4-(((5-metilfurano-2-il)metileno)amino)-1H-1,2,4-triazol-5(4H)-tiona típicamente implica múltiples pasos, comenzando desde precursores fácilmente disponibles. Una ruta sintética común incluye los siguientes pasos:
Formación del núcleo de triazol: El anillo de triazol se puede sintetizar mediante una reacción de ciclación que involucra derivados de hidracina y disulfuro de carbono.
Introducción del grupo fluorofenilo: El grupo fluorofenilo se puede introducir mediante una reacción de sustitución nucleofílica utilizando un compuesto aromático fluorado adecuado.
Unión de la parte de metilfurano: El grupo metilfurano se puede unir mediante una reacción de condensación con un aldehído o cetona apropiado.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la optimización de las rutas sintéticas anteriores para mejorar el rendimiento y la pureza. Esto puede incluir el uso de catalizadores avanzados, condiciones de reacción controladas y técnicas de purificación como recristalización y cromatografía.
Análisis De Reacciones Químicas
Tipos de reacciones
3-(2-Fluorofenil)-4-(((5-metilfurano-2-il)metileno)amino)-1H-1,2,4-triazol-5(4H)-tiona experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar los sulfoxidos o sulfonas correspondientes.
Reducción: Las reacciones de reducción pueden convertir la parte de triazol-tiona en triazol-tiol.
Sustitución: El grupo fluorofenilo puede participar en reacciones de sustitución aromática electrófila.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y ácido m-cloroperbenzoico.
Reducción: Se pueden utilizar agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.
Sustitución: La sustitución aromática electrófila se puede facilitar mediante reactivos como halógenos o agentes nitrantes en condiciones ácidas.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir sulfoxidos o sulfonas, mientras que la reducción puede producir derivados de triazol-tiol.
Aplicaciones Científicas De Investigación
3-(2-Fluorofenil)-4-(((5-metilfurano-2-il)metileno)amino)-1H-1,2,4-triazol-5(4H)-tiona tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: La estructura única del compuesto le permite interactuar con objetivos biológicos, convirtiéndolo en un candidato para el descubrimiento y desarrollo de fármacos.
Industria: Se puede utilizar en la producción de materiales avanzados con propiedades específicas, como la conductividad o la fluorescencia.
Mecanismo De Acción
El mecanismo de acción de 3-(2-Fluorofenil)-4-(((5-metilfurano-2-il)metileno)amino)-1H-1,2,4-triazol-5(4H)-tiona implica su interacción con objetivos moleculares como enzimas o receptores. La estructura del compuesto le permite unirse a los sitios activos, inhibiendo o modulando la actividad de estos objetivos. Esto puede conducir a diversos efectos biológicos, dependiendo de la vía específica involucrada.
Comparación Con Compuestos Similares
Compuestos similares
- 3-(2-Clorofenil)-4-(((5-metilfurano-2-il)metileno)amino)-1H-1,2,4-triazol-5(4H)-tiona
- 3-(2-Bromofenil)-4-(((5-metilfurano-2-il)metileno)amino)-1H-1,2,4-triazol-5(4H)-tiona
- 3-(2-Metilfenil)-4-(((5-metilfurano-2-il)metileno)amino)-1H-1,2,4-triazol-5(4H)-tiona
Singularidad
La presencia del grupo fluorofenilo en 3-(2-Fluorofenil)-4-(((5-metilfurano-2-il)metileno)amino)-1H-1,2,4-triazol-5(4H)-tiona confiere propiedades únicas como una mayor lipofilicidad y potencial para interacciones específicas con objetivos biológicos. Esto lo distingue de compuestos similares con diferentes sustituyentes, lo que lo convierte en un compuesto valioso para diversas aplicaciones.
Propiedades
Número CAS |
578734-03-9 |
|---|---|
Fórmula molecular |
C14H11FN4OS |
Peso molecular |
302.33 g/mol |
Nombre IUPAC |
3-(2-fluorophenyl)-4-[(E)-(5-methylfuran-2-yl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C14H11FN4OS/c1-9-6-7-10(20-9)8-16-19-13(17-18-14(19)21)11-4-2-3-5-12(11)15/h2-8H,1H3,(H,18,21)/b16-8+ |
Clave InChI |
YXSAGXCHNUASIJ-LZYBPNLTSA-N |
SMILES isomérico |
CC1=CC=C(O1)/C=N/N2C(=NNC2=S)C3=CC=CC=C3F |
SMILES canónico |
CC1=CC=C(O1)C=NN2C(=NNC2=S)C3=CC=CC=C3F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide](/img/structure/B12015256.png)
![5-[4-(Dimethylamino)phenyl]-4-{[(E)-(2,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12015259.png)
![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-fluorophenyl)methylidene]acetohydrazide](/img/structure/B12015260.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide](/img/structure/B12015265.png)
![(4E)-5-(3,4-dimethoxyphenyl)-4-{hydroxy[4-(prop-2-en-1-yloxy)phenyl]methylidene}-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione](/img/structure/B12015266.png)

![3-(4-Bromophenyl)-2-{[(2E)-3-phenyl-2-propenyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-4(3H)-one](/img/structure/B12015282.png)

